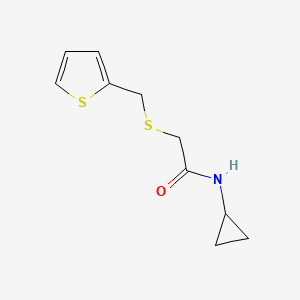

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide

Description

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a sulfur-containing acetamide derivative with a cyclopropylamine moiety and a thiophene-based thioether substituent. Its structure combines a rigid cyclopropyl group, known to enhance metabolic stability and binding specificity in drug-like molecules, with a thiophen-2-ylmethyl thioether side chain, which may contribute to π-π stacking interactions and redox activity . For instance, describes the reaction of 2-chloro-N-cyclopropylacetamide with thiol-containing intermediates in the presence of Cs₂CO₃ and NaI in acetonitrile, yielding structurally similar acetamides with 65–71% efficiency .

The compound’s thioether linkage and aromatic thiophene group position it within a class of molecules explored for antitumor, antimicrobial, and enzyme-modulating activities.

Properties

Molecular Formula |

C10H13NOS2 |

|---|---|

Molecular Weight |

227.4 g/mol |

IUPAC Name |

N-cyclopropyl-2-(thiophen-2-ylmethylsulfanyl)acetamide |

InChI |

InChI=1S/C10H13NOS2/c12-10(11-8-3-4-8)7-13-6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,11,12) |

InChI Key |

NAVQBQMLHCJGAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CSCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-((Thiophen-2-ylmethyl)thio)acetic Acid

The thioether precursor is synthesized via nucleophilic substitution:

Reaction:

$$

\text{Thiophen-2-ylmethanethiol} + \text{Chloroacetic Acid} \xrightarrow{\text{Base}} \text{2-((Thiophen-2-ylmethyl)thio)acetic Acid} + \text{HCl}

$$

Conditions:

- Solvent: Water or tetrahydrofuran (THF).

- Base: Sodium hydroxide (1.1–1.5 equiv).

- Temperature: 60–90°C for 4–8 hours.

- Yield: 75–85% (reported for analogous thioether syntheses).

Mechanism:

The thiolate ion attacks chloroacetic acid’s α-carbon, displacing chloride and forming the thioether bond. Purification via acidification and recrystallization ensures high purity.

Acid Chloride Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂):

Reaction:

$$

\text{2-((Thiophen-2-ylmethyl)thio)acetic Acid} + \text{SOCl}2 \rightarrow \text{2-((Thiophen-2-ylmethyl)thio)acetyl Chloride} + \text{SO}2 + \text{HCl}

$$

Conditions:

- Solvent: Toluene or dichloromethane.

- Catalyst: None required.

- Temperature: Reflux (40–80°C) for 2–4 hours.

- Yield: >90% (byproduct gases driven off).

Industrial Note: Excess SOCl₂ is distilled and recycled to minimize costs.

Amidation with Cyclopropylamine

The acid chloride reacts with cyclopropylamine to form the target acetamide:

Reaction:

$$

\text{2-((Thiophen-2-ylmethyl)thio)acetyl Chloride} + \text{Cyclopropylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Conditions:

- Solvent: THF or dichloromethane.

- Base: Triethylamine (1.2 equiv).

- Temperature: 0–25°C for 1–2 hours.

- Yield: 70–80% (after recrystallization).

Side Reactions:

Alternative Esterification-Amination Pathway

For acid-sensitive substrates, ester intermediates offer a milder route:

Step 1: Esterification

$$

\text{2-((Thiophen-2-ylmethyl)thio)acetic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 2-((Thiophen-2-ylmethyl)thio)acetate} + \text{H}_2\text{O}

$$

Conditions:

Step 2: Aminolysis

$$

\text{Ethyl 2-((Thiophen-2-ylmethyl)thio)acetate} + \text{Cyclopropylamine} \rightarrow \text{this compound} + \text{Ethanol}

$$

Conditions:

Trade-offs: Lower yields compared to acid chloride route but avoids SOCl₂ handling.

Optimization and Industrial Production

Catalytic Improvements

Solvent and Temperature Effects

| Parameter | Acid Chloride Route | Esterification Route |

|---|---|---|

| Optimal Solvent | Dichloromethane | Ethanol |

| Reaction Time | 2–4 hours | 12–24 hours |

| Typical Yield | 70–80% | 65–75% |

Key Insight: Dichloromethane’s low boiling point facilitates rapid acid chloride formation, while ethanol’s polarity enhances ester solubility.

Challenges and Troubleshooting

Chemical Reactions Analysis

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: It can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity, while the thioacetamide moiety can participate in hydrogen bonding or other interactions with biological molecules .

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency : Yields for cyclopropyl-containing acetamides range from 55–75%, with thioether derivatives (e.g., ) achieving ~70% efficiency using Cs₂CO₃/NaI-mediated coupling .

- Substituent Impact: The thiophen-2-ylmethyl group distinguishes the target compound from analogs like 6c (p-tolyl) and 8 (quinazolinone), which exhibit divergent biological profiles.

- Purity : All compounds are consistently reported with >95% purity, validated via NMR, IR, and HRMS .

Research Findings and Limitations

- Synthesis Scalability : The use of Cs₂CO₃/NaI in acetonitrile () is scalable but may require optimization for sterically hindered thiols .

- Biological Data Gaps: No direct studies on the target compound’s activity are available; extrapolation from analogs remains speculative.

- Structural Innovations: The thiophen-2-ylmethyl thioether offers a unique balance of lipophilicity and electronic effects compared to triazinoindole or oxazole derivatives () .

Biological Activity

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes current research findings regarding the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 295.4 g/mol. The compound features a cyclopropyl group and a thiophenylmethyl thioacetamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

- Activity Against Bacterial Strains :

- Mechanism :

Case Studies

Several case studies have documented the efficacy of this compound:

- In Vivo Studies :

- Combination Therapies :

Q & A

Q. What are the critical spectroscopic techniques for characterizing n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide?

To confirm the structure and purity of the compound, use 1H/13C NMR to assign proton and carbon environments (e.g., cyclopropyl, thiophene, and acetamide groups) and FT-IR to identify functional groups (C=O stretch at ~1670–1710 cm⁻¹, S–C–S vibrations at ~600–700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For new derivatives, include elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. What is a standard synthetic route for this compound?

A typical procedure involves:

- Step 1 : Reacting 2-(thiophen-2-ylmethyl)thiol with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.

- Step 2 : Substituting the chloride with cyclopropylamine under reflux in ethanol.

- Step 3 : Purifying via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol. Monitor reactions by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can reaction yields for thioacetamide derivatives be optimized?

Key strategies include:

- Catalyst selection : Use carbodiimides (e.g., EDC·HCl) for amide bond formation, enhancing coupling efficiency in DCM .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reflux conditions (70–80°C) for cyclopropylamine substitution reduce side-product formation .

- Workup : Acid-base extraction (e.g., 10% HCl and NaHCO3) removes unreacted amines or thiols .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Replicate experiments : Ensure consistent sample preparation (e.g., deuterated solvent purity, concentration).

- Cross-validate : Compare with analogous compounds (e.g., N-cyclopropyl thioacetamides in PubChem) .

- Dynamic effects : Consider rotational barriers in cyclopropyl groups causing split signals; use variable-temperature NMR to clarify .

- Theoretical modeling : Density Functional Theory (DFT) calculations predict NMR shifts to verify assignments .

Q. How can this compound’s bioactivity be contextualized within existing pharmacological frameworks?

- Target identification : Use molecular docking to assess binding to cysteine proteases (e.g., cathepsin B) due to the thioacetamide motif’s nucleophilic reactivity.

- SAR studies : Modify the thiophene or cyclopropyl moieties and evaluate changes in enzyme inhibition (e.g., IC50 assays) .

- Mechanistic hypotheses : Link activity to redox modulation (thiol-disulfide exchange) or membrane permeability (logP calculations) .

Methodological Guidance

Q. What experimental controls are essential for biological assays involving this compound?

- Positive controls : Use known protease inhibitors (e.g., E-64 for cysteine proteases).

- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Stability tests : Monitor compound degradation in assay buffers (HPLC-MS at 0, 6, 24 h) .

Q. How to address low solubility in aqueous buffers during bioassays?

- Co-solvents : Use 10% PEG-400 or cyclodextrin inclusion complexes.

- Prodrug design : Synthesize phosphate esters (hydrolyzed in vivo) .

Data Interpretation and Reporting

Q. How to statistically validate discrepancies in biological replicate data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.